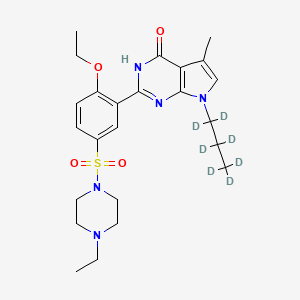
m-PEG8-DSPE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-DSPE typically involves the conjugation of methoxy-polyethylene glycol (m-PEG) with distearoylphosphatidylethanolamine (DSPE). The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
m-PEG8-DSPE can undergo various chemical reactions, including:
Oxidation: The PEG moiety can be oxidized under harsh conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which can affect the PEG chain.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of PEG-aldehyde or PEG-carboxylic acid, while substitution reactions can yield PEG-amine or PEG-thiol derivatives.
Scientific Research Applications
m-PEG8-DSPE has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a stabilizer for nanoparticles.
Biology: Employed in the formulation of liposomes and micelles for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of m-PEG8-DSPE involves its ability to enhance the solubility and stability of hydrophobic drugs. The PEG moiety provides a hydrophilic shell that increases the water solubility of the compound, while the DSPE moiety allows for the encapsulation and congregation of hydrophobic drugs. This dual functionality enables the efficient delivery of drugs to target sites within the body .
Comparison with Similar Compounds
Similar Compounds
m-PEG-DSPE: Similar to m-PEG8-DSPE but with different PEG chain lengths.
DSPE-PEG-Mal: Contains a maleimide group for conjugation with thiol-containing molecules.
DSPG: An anionic phospholipid with similar fatty acid chains but different head groups.
Uniqueness
This compound is unique due to its specific PEG chain length (eight ethylene glycol units) and its ability to form stable drug delivery systems. This compound offers a balance between hydrophilicity and hydrophobicity, making it highly effective for various applications in drug delivery and biomedical research .
Properties
Molecular Formula |
C59H116NO17P |
|---|---|
Molecular Weight |
1142.5 g/mol |
IUPAC Name |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65) |
InChI Key |
JGMUKQZJJIKQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)

![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)

